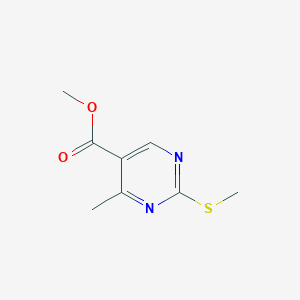

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methylthio group can be displaced by nucleophiles such as cyanide ions.

Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Cyanide ions in the presence of a suitable solvent.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: 4-cyano-2-methylthiopyrimidine derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives of the ester group.

Applications De Recherche Scientifique

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Material Science: It is employed in the development of novel materials with specific electronic and optical properties.

Mécanisme D'action

The mechanism of action of Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate

- Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

- 4-Chloro-2-methylthiopyrimidine

Uniqueness

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group and ester functionality make it a versatile intermediate for various synthetic applications, distinguishing it from other pyrimidine derivatives .

Activité Biologique

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms.

- Methylthio Group : A sulfur-containing functional group that enhances the compound's reactivity and biological activity.

- Carboxylate Group : Contributes to the compound's solubility and interaction with biological targets.

Biological Activity Overview

The compound exhibits various biological activities, including:

- Antiviral Activity : Studies indicate that it has antiviral properties against viruses such as human cytomegalovirus (HCMV) and hepatitis C virus (HCV) .

- Anti-inflammatory Effects : It inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated microglia, suggesting potential applications in treating inflammatory conditions .

- Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cell lines, showcasing its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits cAMP-phosphodiesterase, thereby affecting intracellular signaling pathways related to cell proliferation and apoptosis .

- Cell Signaling Modulation : The compound influences gene expression and cellular metabolism, which are crucial for maintaining cellular homeostasis .

- Transport and Distribution : Specific transporters mediate the localization of this compound within cells, affecting its bioavailability and efficacy .

Case Studies

-

Inflammation Model :

- In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokines in microglial cells exposed to LPS.

- IC50 values for NO production inhibition were observed at concentrations around 10 µM.

- Antitumor Activity :

-

Antiviral Efficacy :

- The compound displayed antiviral activity against HCV with an IC50 value of 5.4 µM, highlighting its potential application in antiviral drug development .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

methyl 4-methyl-2-methylsulfanylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-5-6(7(11)12-2)4-9-8(10-5)13-3/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLGXWUCKHXDGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)OC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391639 |

Source

|

| Record name | Methyl 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166392-24-1 |

Source

|

| Record name | Methyl 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.